![molecular formula C17H14FN3O3 B2861716 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide CAS No. 1788772-54-2](/img/structure/B2861716.png)

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

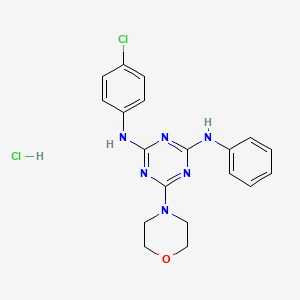

“N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as furan carboxamides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an amide .

Synthesis Analysis

The synthesis of similar compounds often involves the use of microwave-assisted conditions . For instance, furan carboxamides can be produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is often significant .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of intermolecular hydrogen bonding interactions . These interactions can generate a chain-shaped 3D network structure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) . This includes the computation of the energies of frontier molecular orbitals to understand the global reactivity and charge transfer property of the compound .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide, have shown promising antibacterial properties. They are particularly effective against gram-positive and gram-negative bacteria, offering a potential solution to the growing issue of microbial resistance . The compound’s structure allows for the synthesis of novel antibacterial agents that can be more effective and safer than current medications.

Antifungal and Antiviral Properties

The furan ring present in the compound contributes to its antifungal and antiviral capabilities. This makes it a valuable candidate for developing treatments against a variety of fungal infections and viral diseases .

Anti-Inflammatory and Analgesic Effects

Compounds with a furan nucleus, such as this one, are known to exhibit anti-inflammatory and analgesic effects. This opens up research avenues for new pain relief medications and anti-inflammatory drugs .

Anticancer Potential

The unique structure of furan-containing compounds has been associated with anticancer activity. Research into N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide could lead to the development of new oncological treatments .

Neuroprotective Applications

There is evidence to suggest that furan derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Kinase Inhibition

This compound has been identified as a potential biaryl kinase inhibitor. Kinase inhibitors are crucial in the treatment of various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Drug Resistance

The compound’s efficacy against drug-resistant strains of bacteria makes it a significant player in the fight against antibiotic resistance, a major global health concern .

Computational Chemistry Applications

Docking studies and molecular dynamics simulations have been used to validate the interactions of furan derivatives with biological targets. This computational approach aids in understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-10-15(21-16(22)14-8-5-9-23-14)11(2)20-17(19-10)24-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQMUIGCOKAXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)